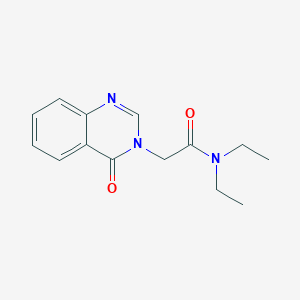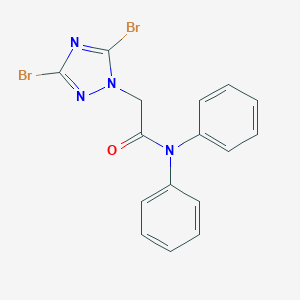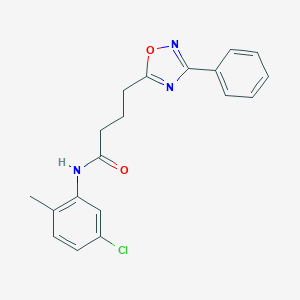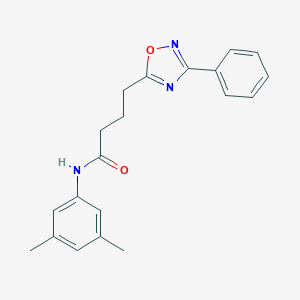
N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DEOQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. DEOQA belongs to the class of quinazolinone derivatives, which have been reported to possess a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. In particular, N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been reported to bind to the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects
N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been reported to exhibit anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the major advantages of N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its ease of synthesis, which makes it a readily available compound for research purposes. N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to exhibit a wide range of biological activities, which makes it a versatile compound for studying various diseases and physiological processes. However, one of the limitations of N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its relatively low potency compared to other quinazolinone derivatives, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain. Another area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of various cancer cell lines. Further research is also needed to fully understand the mechanism of action of N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in various fields, such as medicinal chemistry and drug discovery.
Conclusion
In conclusion, N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The synthesis of N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves the reaction between 2-aminobenzamide and ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery, and has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial properties. Further research is needed to fully understand the mechanism of action of N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in various fields.
合成法
The synthesis of N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves the reaction between 2-aminobenzamide and ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide is reported to be around 70%, and the compound can be purified by recrystallization from ethanol.
科学的研究の応用
N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial properties. N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
特性
製品名 |
N,N-diethyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.3 g/mol |
IUPAC名 |
N,N-diethyl-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-3-16(4-2)13(18)9-17-10-15-12-8-6-5-7-11(12)14(17)19/h5-8,10H,3-4,9H2,1-2H3 |
InChIキー |
VTRNHSOICIQFSP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1C=NC2=CC=CC=C2C1=O |
正規SMILES |
CCN(CC)C(=O)CN1C=NC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
